methyl 4-aminonaphthalene-2-carboxylate
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Overview
Description
Methyl 4-aminonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminonaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 4-nitronaphthalene-2-carboxylic acid, followed by reduction to yield 4-aminonaphthalene-2-carboxylic acid. The final step involves esterification with methanol to produce this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale nitration and reduction processes, followed by esterification. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminonaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, such as halogenated, nitrated, and aminated compounds .
Scientific Research Applications
Methyl 4-aminonaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-aminonaphthalene-2-carboxylate and its derivatives involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to bind to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has similar structural features and biological activities.
Methyl 4-aminobenzoate: Another ester derivative with an amino group, used in similar applications.
Uniqueness
Methyl 4-aminonaphthalene-2-carboxylate is unique due to its naphthalene core, which provides distinct chemical properties and reactivity compared to other aromatic compounds. Its combination of an amino group and a carboxylate ester group allows for versatile chemical modifications and applications .
Properties
CAS No. |
91569-21-0 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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